molecular formula C5H3ClN4 B178082 3-Azido-2-chloropyridine CAS No. 102934-51-0

3-Azido-2-chloropyridine

Cat. No. B178082
CAS RN: 102934-51-0
M. Wt: 154.56 g/mol
InChI Key: FPIYMAWHVRPWNW-UHFFFAOYSA-N
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Description

3-Azido-2-chloropyridine is a chemical compound with the molecular formula C5H3ClN4 and a molecular weight of 154.55712 . It is used in research and development .


Synthesis Analysis

The synthesis of this compound and similar compounds has been discussed in several studies . For instance, one study described the synthesis of 3-azido-2H-azirines, which are highly reactive intermediates in the thermolysis of the corresponding 1,1-diazidoethenes . Another study focused on the synthesis of various heterocycles from organic azides .


Molecular Structure Analysis

The molecular structure of this compound consists of a pyridine ring with a chlorine atom and an azide group attached to it . The azide group is known for its electron-donating properties, which can stabilize the azirine ring by reducing the electron deficiency at the sp2 carbon atom .


Chemical Reactions Analysis

This compound has been implicated in various chemical reactions. For instance, it has been used in the synthesis of various heterocycles . It has also been found to suppress motility and invasion of certain cancer cells in an MMP-2 dependent manner .

Scientific Research Applications

Photoaffinity Probes

3-Azido-2-chloropyridine and its analogues have been explored for their potential as photoaffinity probes. Kagabu et al. (2000) studied azido analogues of imidacloprid, which exhibited increased affinity for mammalian and insect nicotinic acetylcholine receptors, suggesting their utility in characterizing these receptors (Kagabu et al., 2000).

Structural and Spectral Characterization in Chemistry

Goher and Mautner (1998) synthesized and characterized polymeric complexes of 2-chloropyridine and 3-benzoylpyridine with copper(II) azide, demonstrating its structural and spectral properties (Goher & Mautner, 1998). Additionally, Lowe-Ma et al. (1990) discussed the equilibrium of tetrazolo(1,5-a)pyridines with corresponding 2-azidopyridines, relevant in the field of organic chemistry (Lowe-Ma et al., 1990).

Synthesis of Complex Chemical Structures

Klapötke et al. (2000) synthesized monomeric complexes of palladium(II) azide with 2-chloropyridine, contributing to the understanding of complex chemical synthesis (Klapötke et al., 2000).

Probing Nucleic Acids

Gai et al. (2010) investigated azides, including derivatives of this compound, as vibrational probes for nucleic acids. This research provided insights into the effects of solvent and temperature on peak frequencies and IR bandwidth, crucial for understanding nucleic acid dynamics (Gai et al., 2010).

Antiviral Research

Lin et al. (1987) explored various 3'-azido analogues of pyrimidine deoxyribonucleosides, including this compound derivatives, for their antiviral activity against retroviruses (Lin et al., 1987).

Synthesis of Heterocyclic Moieties

Vuillermet et al. (2020) described a reaction between 2-chloropyridines and 2H-azirines to produce imidazo[1,2-a]pyridines, an important heterocyclic moiety in medicinal chemistry, where this compound derivatives could be involved (Vuillermet et al., 2020).

Mechanism of Action

While the exact mechanism of action of 3-Azido-2-chloropyridine is not fully understood, it is known that azides can inhibit the activity of certain enzymes . For example, Zidovudine, a thymidine analogue, inhibits the enzyme reverse transcriptase that HIV uses to make DNA, thereby decreasing replication of the virus .

Safety and Hazards

The safety data sheet for 3-Azido-2-chloropyridine advises against dust formation and breathing mist, gas, or vapours. It also recommends avoiding contact with skin and eyes, using personal protective equipment, ensuring adequate ventilation, and removing all sources of ignition .

Future Directions

Future research on 3-Azido-2-chloropyridine could focus on its potential applications in various fields. For instance, one study suggested that it could be used as a starting material for the synthesis of oligonucleotides with 3’-terminal azide . Another study suggested that it could be used in the synthesis of various heterocycles .

properties

IUPAC Name

3-azido-2-chloropyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H3ClN4/c6-5-4(9-10-7)2-1-3-8-5/h1-3H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FPIYMAWHVRPWNW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(N=C1)Cl)N=[N+]=[N-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H3ClN4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90543653
Record name 3-Azido-2-chloropyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90543653
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

154.56 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

102934-51-0
Record name 3-Azido-2-chloropyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90543653
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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